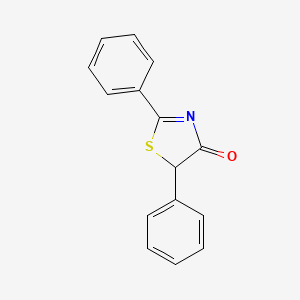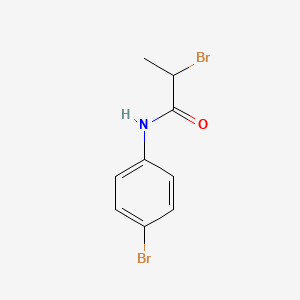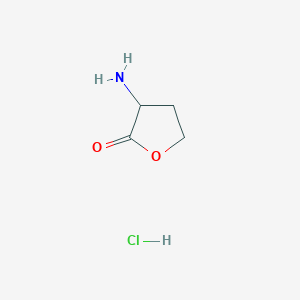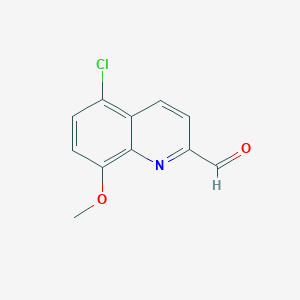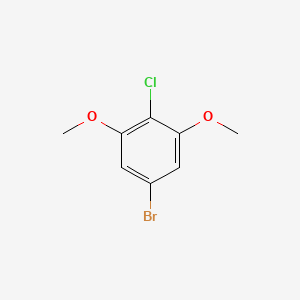![molecular formula C10H11F3N2O B3037129 cyclopropyl[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone CAS No. 439112-02-4](/img/structure/B3037129.png)
cyclopropyl[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone
Vue d'ensemble
Description
Cyclopropyl[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone (CFTD), also known as cyclopropyl-trifluoromethyl-diazepinone, is an organic compound with a molecular formula of C10H9F3NO. It belongs to the class of cyclic compounds known as cyclopropanes, and is a derivative of 1,4-diazepine. CFTD is a versatile molecule, and has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
CFTD has been used in a variety of scientific research applications. It has been used as a tool for studying the properties of cyclopropanes, as well as for investigating the mechanism of action of various enzymes. It has also been used to study the effects of fluorination on the properties of organic compounds, and to investigate the structure and reactivity of small molecules. Additionally, CFTD has been used in the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
It’s worth noting that many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives .
Mode of Action
It’s known that compounds with similar structures can interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds could affect a wide range of biochemical pathways.
Result of Action
Given the range of biological activities associated with similar compounds , it’s likely that this compound could have diverse effects at the molecular and cellular level.
Action Environment
It’s known that environmental conditions can significantly impact the stability and efficacy of many compounds .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CFTD in laboratory experiments include its low cost and its ability to form hydrogen bonds with other molecules. Its low cost makes it an attractive option for researchers on a budget. Additionally, its ability to form hydrogen bonds allows it to interact with other molecules in a more efficient manner.
However, CFTD also has some limitations when used in laboratory experiments. For example, it is not as stable as some other compounds, and can easily decompose in the presence of heat or light. Additionally, it can be difficult to purify, and can easily be contaminated with other compounds.
Orientations Futures
Some potential future directions for research involving CFTD include further investigations into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research into its synthesis and purification methods could lead to improved methods for producing the compound. Furthermore, further studies into the effects of fluorination on the properties of organic compounds could lead to the development of new compounds with improved properties. Finally, further investigation into the use of CFTD in the synthesis of pharmaceuticals and agrochemicals could lead to the development of more efficient and cost-effective methods for producing these compounds.
Propriétés
IUPAC Name |
cyclopropyl-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-3-5-15(6-4-14-8)9(16)7-1-2-7/h3,5,7H,1-2,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUUAOJVMHCLQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



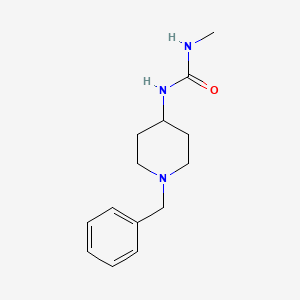

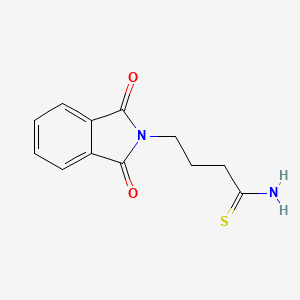
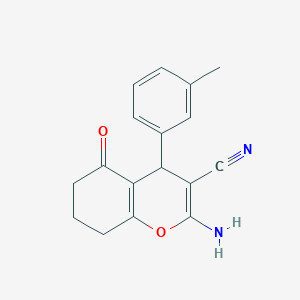
![4-Bromo-2-{[(3-bromophenyl)imino]methyl}-6-methoxybenzenol](/img/structure/B3037052.png)
![(2E)-2-[(4-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B3037053.png)


![[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B3037059.png)
